molecular formula C44H64Br2N4O3 B15186915 1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidiniuym bromide ethanol CAS No. 102207-37-4

1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidiniuym bromide ethanol

Cat. No.: B15186915
CAS No.: 102207-37-4
M. Wt: 856.8 g/mol
InChI Key: NTPHQEJGNVTFFY-UHFFFAOYSA-L
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Description

1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium bromide ethanol is a complex organic compound that features a piperidinium core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium bromide ethanol typically involves multiple steps, starting with the preparation of the piperidinium core. This can be achieved through the reaction of piperidine with methylating agents under controlled conditions. The subsequent steps involve the introduction of the N-phenyl and p-anisidinoethyl groups through nucleophilic substitution reactions. The final step includes the quaternization of the nitrogen atom with bromide to form the piperidinium bromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium bromide ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the piperidinium core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or aryl halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted piperidinium compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium bromide ethanol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium bromide ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium chloride
  • 1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium iodide
  • 1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium sulfate

Uniqueness

1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium bromide ethanol is unique due to its specific bromide counterion, which can influence its solubility, reactivity, and biological activity compared to its chloride, iodide, and sulfate counterparts. The presence of the ethanol group also adds to its distinct properties, making it suitable for specific applications where solubility in polar solvents is required.

Properties

CAS No.

102207-37-4

Molecular Formula

C44H64Br2N4O3

Molecular Weight

856.8 g/mol

IUPAC Name

ethanol;4-methoxy-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]-N-phenylaniline;dibromide

InChI

InChI=1S/2C21H29N2O.C2H6O.2BrH/c2*1-23(16-7-4-8-17-23)18-15-22(19-9-5-3-6-10-19)20-11-13-21(24-2)14-12-20;1-2-3;;/h2*3,5-6,9-14H,4,7-8,15-18H2,1-2H3;3H,2H2,1H3;2*1H/q2*+1;;;/p-2

InChI Key

NTPHQEJGNVTFFY-UHFFFAOYSA-L

Canonical SMILES

CCO.C[N+]1(CCCCC1)CCN(C2=CC=CC=C2)C3=CC=C(C=C3)OC.C[N+]1(CCCCC1)CCN(C2=CC=CC=C2)C3=CC=C(C=C3)OC.[Br-].[Br-]

Origin of Product

United States

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